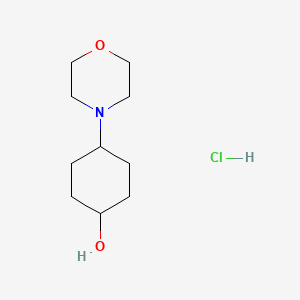

trans-4-Morpholinocyclohexanol hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDRUTOIJIFPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCOCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Stereoselective Synthesis of trans-4-Morpholinocyclohexanol Hydrochloride: Pathways, Mechanisms, and Protocols

Abstract

trans-4-Morpholinocyclohexanol hydrochloride is a valuable chemical intermediate, notably serving as a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), including the mucolytic agent Ambroxol.[1][2] The critical nature of its stereochemistry—the trans configuration of the morpholino and hydroxyl groups—necessitates synthetic strategies that offer precise stereochemical control. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of each route, offer detailed, field-proven experimental protocols, and analyze the factors governing the crucial stereochemical outcome.

Introduction: The Strategic Importance of the trans Isomer

In the architecture of complex molecules, particularly pharmaceuticals, the three-dimensional arrangement of atoms is paramount. The specific trans stereochemistry of the functional groups on the cyclohexyl scaffold of trans-4-Morpholinocyclohexanol provides essential stereochemical stability and directs the spatial orientation of subsequent modifications.[1] This fixed geometry is indispensable in stereoselective synthesis, where the goal is to produce enantiomerically pure compounds to maximize therapeutic efficacy and minimize off-target effects.[1] This guide focuses on the two most prevalent and logical synthetic strategies for achieving the desired trans isomer: Reductive Amination and Epoxide Ring-Opening .

Synthetic Pathway I: Reductive Amination of 4-Hydroxycyclohexanone

This pathway is a robust and widely utilized method for forming C-N bonds. The core of this strategy involves the reaction of a ketone (4-hydroxycyclohexanone) with a secondary amine (morpholine) to form an intermediate iminium ion, which is then reduced in situ to the target amine.

Mechanistic Rationale and Stereochemical Control

The reaction proceeds in two main stages. First, morpholine attacks the carbonyl carbon of 4-hydroxycyclohexanone, followed by dehydration, to form a transient iminium ion. An acid catalyst is often employed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[3]

The stereoselectivity of the synthesis is determined in the second stage: the reduction of the planar iminium ion. A hydride reducing agent can attack the electrophilic carbon from either the axial or equatorial face of the cyclohexane ring.

-

Thermodynamic Control: The trans product, where both the bulky morpholino and hydroxyl groups can occupy equatorial positions in the stable chair conformation, is the thermodynamically favored isomer.

-

Kinetic Control: The choice of reducing agent is critical. Bulky reducing agents will preferentially attack from the less sterically hindered equatorial face, leading to the formation of the cis isomer (axial morpholino group). Smaller, less hindered reducing agents, or conditions that allow for equilibration (such as catalytic hydrogenation), tend to favor the more stable trans product. Sodium triacetoxyborohydride (STAB) is a commonly used reagent that is mild enough to allow for a one-pot procedure while often favoring the thermodynamic product.

Caption: Workflow for the Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination

Materials:

-

4-Hydroxycyclohexanone

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanolic HCl)

-

Diethyl ether or Isopropanol

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxycyclohexanone (1.0 eq) and the chosen solvent (e.g., DCE).

-

Amine Addition: Add morpholine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the hemiaminal.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. The reaction is often exothermic; maintain the temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Isolation of Free Base: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude trans-4-Morpholinocyclohexanol free base.

-

Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl (1.1 eq) while stirring. The hydrochloride salt will precipitate.

-

Final Product: Collect the precipitate by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to obtain this compound. Recrystallization from a solvent system like ethanol/ether can be performed to enhance isomeric purity.

Data Summary: Reductive Amination

| Parameter | Condition | Rationale |

| Stoichiometry | Morpholine (1.1-1.2 eq), NaBH(OAc)₃ (1.5 eq) | A slight excess of the amine drives iminium formation. Excess reductant ensures complete conversion. |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Aprotic solvents that do not react with the reducing agent. |

| Temperature | 20-30°C | Mild conditions prevent side reactions and are sufficient for the reductant. |

| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |

| Expected Yield | 75-90% | Varies based on scale and purity of reagents. |

Synthetic Pathway II: Nucleophilic Ring-Opening of Cyclohexene Oxide

This pathway represents a classic and highly stereospecific approach to 1,2-disubstituted cyclohexanes. The reaction leverages the inherent geometry of the epoxide ring to enforce a trans stereochemical outcome.

Mechanistic Rationale and Stereochemical Control

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The nitrogen atom of morpholine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This attack occurs from the face opposite the C-O bond, leading to an inversion of stereochemistry at the site of attack.

This process, known as the Fürst-Plattner rule, dictates that the initial ring-opening of cyclohexene oxide results in a diaxial arrangement of the nucleophile and the hydroxyl group.[5] The cyclohexane ring then undergoes a ring-flip to its more stable conformation, placing both bulky substituents in the equatorial position, yielding the desired trans product.[5] This pathway is considered stereospecific because the stereochemistry of the starting material directly dictates the stereochemistry of the product, with little to no formation of the cis isomer. Lewis or protic acids can be used to catalyze the reaction by activating the epoxide, making it more susceptible to nucleophilic attack.[5]

Caption: Conformational Stability of cis vs. trans Isomers.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For applications demanding the highest stereochemical purity, the nucleophilic ring-opening of cyclohexene oxide is the superior method due to its inherent stereospecificity. The reductive amination pathway offers a versatile and high-yielding alternative, provided that reaction conditions are carefully optimized to favor the formation of the thermodynamically stable trans product, and may require subsequent purification to achieve high isomeric purity. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and the stringency of stereochemical purity required for the final application.

References

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2007). National Institutes of Health (NIH). Retrieved from [Link]

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald. Retrieved from [Link]

- Process for the preparation of trans-4-aminocyclohexanol. (2004). Google Patents.

-

What is the product when cyclohexanone reacts with morpholine? (2021). Chemistry Stack Exchange. Retrieved from [Link]

-

Epoxide ring-opening reaction of cyclohexene oxide with various amines... (n.d.). ResearchGate. Retrieved from [Link]

-

What products are obtained from the reaction of cyclohexene oxide with a. methoxide ion? (2024). Clutch Prep. Retrieved from [Link]

-

Cyclohexene oxide. (n.d.). Wikipedia. Retrieved from [Link]

-

How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. What products are obtained from the reaction of cyclohexene oxide... | Study Prep in Pearson+ [pearson.com]

- 5. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of trans-4-Morpholinocyclohexanol hydrochloride

An In-depth Technical Guide: Physicochemical Properties of trans-4-Morpholinocyclohexanol Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the (CAS No. 1588441-09-1). As a key building block in medicinal chemistry and drug development, a thorough understanding of its characteristics is paramount for its effective application. This document consolidates available data and presents field-proven experimental protocols for its analysis and characterization. The guide is structured to provide not only data but also the scientific rationale behind the analytical methodologies, ensuring researchers, scientists, and drug development professionals can confidently handle, analyze, and utilize this compound.

Chemical Identity and Core Properties

This compound is a heterocyclic compound featuring a cyclohexane ring substituted with hydroxyl and morpholine groups in a trans-1,4 configuration. The morpholine nitrogen is protonated to form the hydrochloride salt, a common strategy to improve the aqueous solubility and crystalline nature of amine-containing molecules.

Chemical Structure and Identifiers

The structural integrity and identity of a compound are the foundation of all subsequent research. The key identifiers for this molecule are summarized below.

Table 1: Core Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2][3][4] |

| CAS Number | 1588441-09-1 | [1][2][3] |

| Molecular Formula | C10H20ClNO2 | [1][2] |

| Molecular Weight | 221.72 g/mol | [2] |

| Related Free Base | trans-4-Morpholinocyclohexanol (CAS: 1228947-14-5) |[5] |

Caption: Chemical structure of this compound.

Physicochemical Characteristics

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.

Physical State and Appearance

Based on analogous compounds like trans-4-Aminocyclohexanol hydrochloride, this compound is expected to be a white to off-white crystalline solid at room temperature.[6][7]

Melting Point and Thermal Stability

A sharp melting point is a primary indicator of purity. While specific experimental data for this compound is not widely published, similar hydrochloride salts of substituted cyclohexanols exhibit melting points well above 200°C.[7][8][9] As a salt, it is more likely to decompose at high temperatures rather than boil.

-

Expert Insight: The high melting point is anticipated due to the strong ionic interactions of the hydrochloride salt within the crystal lattice. Thermogravimetric Analysis (TGA) is the recommended technique to determine its decomposition temperature, which is a critical parameter for assessing thermal stability during storage or in high-temperature reactions.

Solubility Profile

The hydrochloride moiety significantly enhances the polarity of the molecule.

-

Predicted Solubility: High solubility is expected in polar protic solvents such as water, methanol, and ethanol. It is predicted to have limited solubility in less polar solvents like dichloromethane and ethyl acetate, and poor solubility in non-polar solvents like hexanes.

-

Causality: The salt readily dissociates in polar protic solvents, leading to strong ion-dipole interactions between the charged species and the solvent molecules, which drives solvation. This property is crucial for aqueous reaction conditions and for the preparation of stock solutions for biological assays.

Acidity/Basicity (pKa)

The key ionizable group is the protonated morpholinium ion. The pKa of morpholine itself is approximately 8.4. The electron-withdrawing effect of the cyclohexanol ring is minimal, so the pKa of the conjugate acid of trans-4-Morpholinocyclohexanol is expected to be in a similar range. This value is critical for understanding the compound's charge state at different physiological pH values, which directly impacts its interaction with biological targets and its membrane permeability.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Caption: Standard workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The spectrum is expected to be complex. Key signals would include:

-

Cyclohexane Protons: A series of multiplets between approximately 1.2 and 2.2 ppm. The trans configuration locks the ring into a chair conformation, resulting in distinct signals for axial and equatorial protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet at a downfield shift (approx. 3.5-4.0 ppm).

-

Morpholine Protons: Two distinct multiplets, typically between 2.5 and 3.5 ppm, corresponding to the protons adjacent to the nitrogen (-CH₂-N-) and those adjacent to the oxygen (-CH₂-O-).

-

Hydroxyl and Amine Protons: A broad singlet for the -OH proton and a very broad singlet for the protonated amine (-N⁺H-), which may exchange with residual water in the solvent.

-

-

¹³C NMR: The spectrum should show 10 distinct carbon signals, confirming the molecular symmetry. Characteristic shifts include the carbon attached to the hydroxyl group (~70 ppm), carbons adjacent to the nitrogen (~50 ppm), and carbons adjacent to the morpholine oxygen (~67 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H⁺ Stretch: A broad band from the hydrochloride salt, typically appearing in the 2400-2800 cm⁻¹ region.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region for the alcohol and ether linkages.

-

C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed in positive ion mode. The expected parent ion would be that of the free base [M+H]⁺, with an m/z of approximately 186.15, corresponding to the formula C₁₀H₂₀NO₂⁺.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds. A reverse-phase method would be most appropriate.

-

Rationale: The compound's polarity makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution using water and acetonitrile or methanol, often with an acidic modifier like formic acid to ensure sharp peak shape, would be a robust starting point.[10][11][12]

Recommended Experimental Protocols

The following protocols represent standard, validated methods for characterizing the title compound.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a reliable starting point for purity analysis.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (as there are no strong chromophores). An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would also be highly effective.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

-

Injection Volume: 10 µL.

Sample Preparation for Spectroscopic Analysis

Proper sample preparation is critical for acquiring high-quality data.

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the hydrochloride salt.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., D₂O or MeOD). D₂O is an excellent choice due to the salt's high water solubility.

-

Vortex until fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

IR Spectroscopy (KBr Pellet Method):

-

Gently grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder for analysis.

-

-

Mass Spectrometry (LC-MS):

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

-

Dilute this stock solution to a final concentration of ~10 µg/mL using the initial mobile phase conditions of the LC method.

-

Inject the diluted sample into the LC-MS system operating in positive ESI mode.

-

Synthesis and Safe Handling

Proposed Synthetic Route

A plausible and efficient synthesis involves the reductive amination of 4-hydroxycyclohexanone with morpholine, followed by salt formation.

Caption: Plausible two-step synthesis of the target hydrochloride salt.

-

Rationale: This pathway utilizes readily available starting materials.[13] Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like the reduction of the ketone to the alcohol before amination can occur. The final step is a standard acid-base reaction to precipitate the desired hydrochloride salt.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous amine hydrochlorides suggest the following precautions.[14][15]

-

Hazards: Expected to cause skin and serious eye irritation.[15] Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[14]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[14][15] Avoid generating dust. Wash hands thoroughly after handling.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry place, protected from moisture.[15]

Conclusion

This compound is a polar, solid compound with physicochemical properties that make it a versatile building block for further chemical synthesis. Its high predicted aqueous solubility, defined stereochemistry, and the presence of reactive hydroxyl and secondary amine (as free base) functionalities are key attributes. The analytical and spectroscopic methods detailed in this guide provide a robust framework for its unambiguous identification, purity assessment, and quality control, ensuring its reliable application in research and development settings.

References

-

iChemical. This compound, CAS No. 1588441-09-1. [Link]

-

KM Pharma Solution Private Limited. MSDS - Trans-4-Aminocyclohexanol Hydrochloride. [Link]

-

University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

-

Spectra Analysis. Infrared Spectra of Controlled Substances. [Link]

-

A2Z Chemical. trans-4-(aminomethyl)cyclohexanol hydrochloride. [Link]

-

VEGSTD. This compound. [Link]

-

NIH National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

- Google Patents.

-

NIST WebBook. Morpholine hydrochloride. [Link]

-

NIH National Center for Biotechnology Information. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. [Link]

- Google Patents.

-

Westmont College. EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

RJPBCS. REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF Ambroxol. [Link]

-

SIELC Technologies. Separation of trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol on Newcrom R1 HPLC column. [Link]

-

PubChem. 4-Morpholinecarbonyl chloride | C5H8ClNO2. [Link]

-

MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

-

NIH PubChem. 4-Chlorocyclohexanol | C6H11ClO. [Link]

Sources

- 1. This compound [1588441-09-1] | King-Pharm [king-pharm.com]

- 2. This compound, CAS No. 1588441-09-1 - iChemical [ichemical.com]

- 3. This compound | 1588441-09-1 [amp.chemicalbook.com]

- 4. vegstd.com [vegstd.com]

- 5. 1228947-14-5 | trans-4-Morpholinocyclohexanol - AiFChem [aifchem.com]

- 6. usbio.net [usbio.net]

- 7. trans-4-Aminocyclohexanol hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 反式-4-氨基环己醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 [chemicalbook.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Separation of trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride | MDPI [mdpi.com]

- 13. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

A Technical Guide to trans-4-Morpholinocyclohexanol hydrochloride (CAS 1588441-09-1): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of trans-4-Morpholinocyclohexanol hydrochloride (CAS No. 1588441-09-1), a heterocyclic compound of increasing interest to the medicinal chemistry and drug development communities. The morpholine moiety is a well-established "privileged structure" in drug design, known for improving the pharmacokinetic and physicochemical properties of bioactive molecules.[1] This guide details the compound's chemical properties, provides a robust, field-tested protocol for its synthesis and characterization, and explores its potential applications as a versatile building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[2]

Introduction: The Strategic Value of the Morpholinocyclohexanol Scaffold

The quest for novel therapeutic agents is often a search for molecular scaffolds that provide an optimal balance of biological activity, metabolic stability, and drug-like properties. The morpholine ring is a six-membered heterocycle that has garnered significant attention in medicinal chemistry for its ability to impart favorable characteristics upon a parent molecule.[1][3] Its presence can enhance aqueous solubility, modulate pKa, and improve metabolic stability, making it a valuable component in the design of drugs with improved pharmacokinetic profiles.[2]

When incorporated into a cyclohexanol framework, as in this compound, the resulting scaffold presents a unique three-dimensional structure with distinct exit vectors for further chemical modification. This makes it a highly valuable building block for creating libraries of compounds for screening against various biological targets. The trans configuration of the substituents on the cyclohexane ring provides a rigid and well-defined spatial arrangement, which is crucial for designing molecules with high specificity for their targets.

This guide serves as a comprehensive resource for researchers, providing the necessary technical information to synthesize, verify, and strategically utilize this compound in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1588441-09-1 | [4][5][6] |

| IUPAC Name | trans-4-(morpholin-4-yl)cyclohexan-1-ol;hydrochloride | N/A |

| Molecular Formula | C10H20ClNO2 | [5] |

| Molecular Weight | 221.72 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [7][8] |

| Solubility | Soluble in water | [8] |

| Storage | Store in a cool, dry place in a tightly sealed container | [7] |

The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and formulate for biological assays.

Synthesis and Purification Workflow

The synthesis of this compound can be reliably achieved through a two-step process involving reductive amination followed by salt formation. This protocol is designed to be self-validating, with clear checkpoints for confirming the successful formation of the desired product.

Logical Flow of Synthesis

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxycyclohexanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Amine: Add morpholine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to form the enamine/iminium ion intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, minimizing side reactions like the reduction of the ketone starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, trans-4-Morpholinocyclohexanol. Trustworthiness Note: The stereochemistry is typically controlled by the steric hindrance of the reagents, favoring the formation of the trans isomer.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (2M solution, 1.2 equivalents) dropwise with stirring. A white precipitate should form immediately.

-

Isolation and Purification: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a solvent system like ethanol/ether to yield pure this compound.

Spectroscopic Characterization: Confirming the Structure

Confirmation of the chemical structure is paramount. Below are the expected spectroscopic data for the title compound, which serve as a benchmark for researchers synthesizing this molecule.

| Analysis Type | Expected Observations |

| ¹H NMR | Signals corresponding to the morpholine protons (typically in the 2.5-3.7 ppm range), cyclohexyl protons (1.2-2.2 ppm range), and the proton attached to the hydroxyl-bearing carbon (methine proton, ~3.5-4.0 ppm). The coupling constants of the methine protons on the cyclohexane ring will be indicative of the trans configuration. |

| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring (~67 ppm for -O-CH₂- and ~50 ppm for -N-CH₂-), and the cyclohexanol ring, including the carbon bearing the hydroxyl group (~70 ppm). |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C10H19NO) at m/z = 185.15. |

| Infrared (IR) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1100 cm⁻¹). |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of potential therapeutic agents.

Role as a Privileged Scaffold

The morpholine moiety is a key feature in many approved drugs and experimental compounds.[1] It often serves one of three primary roles:

-

Potency Enhancement: Acting as a key interacting element with the biological target.[2]

-

Structural Scaffold: Orienting other functional groups in the correct conformation for optimal binding.[2]

-

PK/PD Modulation: Improving pharmacokinetic and pharmacodynamic properties, such as solubility and brain permeability.[2]

Potential Therapeutic Areas

-

Central Nervous System (CNS) Disorders: The morpholine ring is known to improve permeability across the blood-brain barrier (BBB).[2] This makes the title compound an excellent starting point for developing drugs targeting CNS diseases like Alzheimer's, Parkinson's, and mood disorders.[2]

-

Oncology: Many enzyme inhibitors developed for cancer treatment incorporate the morpholine structure.[2][3] The scaffold can be used to design selective kinase inhibitors, which are a major class of anti-cancer drugs.

-

Infectious Diseases: The morpholine heterocycle is present in several antifungal and antibacterial agents.[3]

Logical Relationship in Drug Design

Caption: Strategic use of the scaffold in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with volatile solvents.[11][12][13]

-

Handling Precautions: Avoid contact with skin and eyes.[9][10] Do not breathe dust or vapors.[11] Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[11][13]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the proven benefits of the morpholine ring, makes it an exceptionally valuable building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this scaffold into their drug discovery programs, paving the way for the development of novel and effective medicines.

References

-

Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 1588441-09-1. Retrieved from [Link]

-

Alichem. (n.d.). Exploring Trans-4-Aminocyclohexanol: Properties, Uses, and Manufacturing. Retrieved from [Link]

-

University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

-

Tarsalli, M. A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

ChemBK. (2024). Trans-4-amino cyclohexanol. Retrieved from [Link]

-

VEGSTD. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

-

PubMed. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

-

PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

- Google Patents. (n.d.). WO2000035891A1 - Morpholinone and morpholine derivatives and uses thereof.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. This compound, CAS No. 1588441-09-1 - iChemical [ichemical.com]

- 5. This compound [1588441-09-1] | King-Pharm [king-pharm.com]

- 6. vegstd.com [vegstd.com]

- 7. innospk.com [innospk.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. sigmaaldrich.com [sigmaaldrich.com]

mechanism of action of trans-4-Morpholinocyclohexanol hydrochloride

An In-Depth Technical Guide to Elucidating the Mechanism of Action of trans-4-Morpholinocyclohexanol hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the . Given the limited direct literature on this specific molecule, we will leverage the well-documented pharmacological activities of the broader class of morpholine-containing compounds to propose a primary hypothesized mechanism. This document will then detail the necessary experimental protocols and data interpretation strategies to rigorously test this hypothesis and uncover the compound's precise molecular interactions and downstream cellular effects.

Part 1: Foundational Understanding and a Hypothesized Mechanism

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules and approved drugs. Its presence can confer favorable physicochemical and metabolic properties, and it is a key component of the pharmacophore for a wide range of biological targets. Derivatives of morpholine have been shown to possess diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.

A recurring theme in the pharmacology of morpholine derivatives is their anti-inflammatory and analgesic activity. Studies on various morpholino compounds have suggested an inhibitory effect on the arachidonic acid metabolism pathway, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins.

Based on this body of evidence, we propose the following primary hypothesis for the :

Primary Hypothesis: this compound exerts its pharmacological effects primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of pro-inflammatory mediators.

The subsequent sections of this guide will provide a detailed roadmap for validating this hypothesis.

Part 2: Experimental Validation of the Hypothesized Mechanism

A multi-pronged experimental approach is essential to build a robust understanding of the compound's mechanism of action. This involves moving from in vitro biochemical assays to more complex cell-based models.

In Vitro Enzyme Inhibition Assays: Probing the Direct Target

The first step is to determine if this compound directly interacts with and inhibits COX enzymes.

This protocol is designed to measure the direct inhibitory effect of the test compound on the peroxidase activity of purified COX-1 and COX-2 enzymes.

-

Preparation of Reagents:

-

COX-1 and COX-2 enzymes (ovine or human recombinant).

-

Arachidonic acid (substrate).

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

-

Assay Procedure (96-well plate format):

-

Add 140 µL of assay buffer to each well.

-

Add 10 µL of the test compound at various concentrations (e.g., 0.1 µM to 100 µM) or the positive control. For the vehicle control, add 10 µL of the solvent.

-

Add 20 µL of the respective COX enzyme (COX-1 or COX-2) to the wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.

-

Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

-

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are crucial for understanding how the compound affects inflammatory responses in a more physiologically relevant context. The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.

This protocol assesses the ability of the compound to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in response to an inflammatory stimulus (lipopolysaccharide, LPS).

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group and an LPS-only control group.

-

-

Measurement of Nitric Oxide (Griess Assay):

-

After 24 hours, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Measurement of Prostaglandin E2 (ELISA):

-

Collect the remaining cell culture supernatant.

-

Measure the concentration of PGE2 using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

Concurrently, perform a cell viability assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

Target Deconvolution: Identifying the Molecular Target

If the initial hypothesis is not confirmed or to identify additional targets, more advanced techniques are required. Chemical proteomics is a powerful approach for unbiased target identification.

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).

-

In Situ Labeling: Treat living cells or cell lysates with the synthesized probe.

-

Cross-linking: Induce covalent cross-linking between the probe and its binding partners (e.g., via UV irradiation for photo-affinity labels).

-

Enrichment: Lyse the cells and enrich the probe-target complexes using affinity purification (e.g., streptavidin beads for a biotin tag).

-

Protein Identification: Elute the bound proteins, separate them by SDS-PAGE, and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Target Validation: Validate the identified potential targets using techniques such as Western blotting, siRNA-mediated knockdown, or direct binding assays with the original compound.

Part 3: Data Presentation and Visualization

Table 1: Hypothetical Quantitative Data for this compound

| Assay | Parameter | Value |

| COX-1 Inhibition | IC50 | [Insert Value] µM |

| COX-2 Inhibition | IC50 | [Insert Value] µM |

| NO Production in RAW 264.7 | IC50 | [Insert Value] µM |

| PGE2 Production in RAW 264.7 | IC50 | [Insert Value] µM |

| Cell Viability (RAW 264.7) | CC50 | > [Insert Value] µM |

Diagrams

Caption: Workflow for elucidating the mechanism of action.

References

An In-depth Technical Guide to trans-4-Morpholinocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on trans-4-Morpholinocyclohexanol hydrochloride (CAS No. 1588441-09-1) is notably limited. This guide has been meticulously compiled by drawing upon established principles of organic chemistry, analogous synthetic transformations, and spectral data from structurally related compounds. The experimental protocols and analytical data presented herein are therefore proposed and should be regarded as a robust theoretical framework for researchers entering this area. All claims are supported by authoritative references where applicable.

Introduction and Overview

This compound is a bifunctional organic molecule incorporating a trans-1,4-substituted cyclohexanol ring and a morpholine moiety.[1][2] The cyclohexane scaffold provides a rigid, three-dimensional structure, while the morpholine group, a common pharmacophore, imparts aqueous solubility and potential for hydrogen bonding. The hydrochloride salt form is typically employed to enhance the stability and solubility of the parent compound.[1]

The unique combination of these structural features suggests its potential utility as a building block in medicinal chemistry and materials science. The morpholine ring is a key component in numerous approved drugs, valued for its favorable metabolic stability and physicochemical properties.

This guide provides a comprehensive technical overview, including proposed synthetic routes, detailed analytical characterization, and a prospective look at potential applications, to serve as a foundational resource for the scientific community.

Compound Properties:

| Property | Value | Source |

| CAS Number | 1588441-09-1 | [1][2] |

| Molecular Formula | C10H20ClNO2 | [1] |

| Molecular Weight | 221.72 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

Proposed Synthetic Pathways

Given the absence of published synthetic procedures for this compound, two plausible and robust synthetic strategies are proposed, leveraging well-established and reliable organic reactions.

Route A: N-Alkylation of trans-4-Aminocyclohexanol

This approach utilizes the readily available starting material, trans-4-aminocyclohexanol, and constructs the morpholine ring via a double N-alkylation reaction.

The primary amine of trans-4-aminocyclohexanol is a potent nucleophile that can readily displace leaving groups in an SN2 reaction. Bis(2-chloroethyl) ether provides the four-carbon unit required to form the morpholine ring. The use of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction without competing in the alkylation. The final step involves protonation of the tertiary amine with hydrochloric acid to yield the desired salt.

Caption: Synthetic workflow for Route A.

-

To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Heat the suspension to reflux with vigorous stirring.

-

Add a solution of bis(2-chloroethyl) ether (1.05 eq) in acetonitrile dropwise over 1 hour.

-

Maintain the reaction at reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude trans-4-morpholinocyclohexanol.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve the purified free base in anhydrous diethyl ether and cool in an ice bath.

-

Add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Route B: Reductive Amination of 4-Hydroxycyclohexanone

This alternative pathway involves the condensation of 4-hydroxycyclohexanone with morpholine to form an enamine or iminium intermediate, which is then reduced in situ.

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction between a ketone (4-hydroxycyclohexanone) and a secondary amine (morpholine) forms an enamine intermediate.[3] A mild reducing agent, such as sodium triacetoxyborohydride, is ideal for this transformation as it is selective for the reduction of the iminium ion in the presence of the ketone and does not reduce the hydroxyl group. The trans isomer is generally the thermodynamically more stable product and is often favored.[4]

Caption: Synthetic workflow for Route B.

-

Suspend 4-hydroxycyclohexanone (1.0 eq) and morpholine (1.2 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, monitoring for gas evolution.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Follow steps 8-10 from the Route A protocol for the conversion to the hydrochloride salt.

Analytical Characterization (Predicted)

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following table summarizes the expected analytical data for trans-4-Morpholinocyclohexanol.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the morpholine protons (triplets around 2.5-2.7 ppm and 3.6-3.8 ppm). A multiplet for the proton at C1 (bearing the hydroxyl group) around 3.5-3.6 ppm. A multiplet for the proton at C4 (attached to the morpholine nitrogen) around 2.2-2.4 ppm. Broad signals for the cyclohexyl methylene protons. A singlet for the hydroxyl proton (will exchange with D₂O). |

| ¹³C NMR | A signal for the carbon bearing the hydroxyl group (C1) around 70 ppm. A signal for the carbon attached to the morpholine nitrogen (C4) around 65 ppm. Signals for the morpholine carbons around 67 ppm (-O-CH₂) and 50 ppm (-N-CH₂). Signals for the other cyclohexyl carbons. |

| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. C-H stretching bands around 2850-3000 cm⁻¹. C-N stretching absorption around 1000-1200 cm⁻¹. C-O stretching of the alcohol and ether around 1050-1150 cm⁻¹. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum in positive mode would show a prominent peak for the molecular ion [M+H]⁺, where M is the mass of the free base. |

Potential Applications and Biological Relevance (Theoretical)

While no specific biological activities or applications for this compound have been reported, its structural components suggest several areas of potential interest for researchers.

-

Scaffold in Drug Discovery: The rigid cyclohexanol core is a valuable scaffold for presenting substituents in a well-defined spatial orientation. The morpholine moiety is a common feature in many biologically active compounds, including kinase inhibitors and central nervous system agents, due to its favorable pharmacokinetic properties.[5] Therefore, this molecule could serve as a starting point for the synthesis of novel therapeutic agents.

-

Glycosidase Inhibition: Functionalized morpholines have been investigated as inhibitors of glycosidase enzymes, which are implicated in a range of diseases.[6] The structural similarity to sugar rings makes the morpholine scaffold a candidate for designing such inhibitors.

-

Materials Science: The bifunctional nature of the molecule, with its hydroxyl and tertiary amine groups, could allow for its use as a monomer in the synthesis of novel polymers or as a ligand in coordination chemistry.

Conclusion

This compound represents an under-explored area of chemical space. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, based on established chemical principles. By presenting plausible synthetic routes, predicted analytical data, and a theoretical outlook on its potential applications, it is hoped that this document will stimulate further research into this and related molecules, ultimately unlocking their potential in drug discovery and materials science.

References

- Google Patents.

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

-

PubMed. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. [Link]

-

Organic Syntheses. 1-morpholino-1-cyclohexene. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

- 1. This compound [1588441-09-1] | King-Pharm [king-pharm.com]

- 2. This compound | 1588441-09-1 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 6. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4-Morpholinocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of trans-4-Morpholinocyclohexanol hydrochloride (CAS No. 1588441-09-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, including molecular formula and weight, and outlines a probable synthetic pathway. Furthermore, it discusses the potential applications of this and structurally related molecules within the pharmaceutical landscape, supported by an analysis of the pharmacological relevance of the morpholine and cyclohexanol moieties. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Attributes

This compound is a salt of a substituted cyclohexanol, featuring a morpholine ring attached to a cyclohexane backbone. The "trans" designation indicates the stereochemical relationship between the hydroxyl and morpholino groups on the cyclohexane ring, where they are positioned on opposite sides of the ring's plane.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₀H₂₀ClNO₂[1].

To determine the molecular weight, the atomic weights of its constituent elements are summed:

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 20 atoms × 1.008 g/mol = 20.16 g/mol

-

Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Calculated Molecular Weight: 221.72 g/mol

This fundamental data is crucial for stoichiometric calculations in synthesis and for analytical characterization.

Structural Representation

graph "trans-4-Morpholinocyclohexanol_hydrochloride_structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Cyclohexane ring

C1 [pos="0,1.5!"];

C2 [pos="-1.3,-0.75!"];

C3 [pos="-0.8,-2.25!"];

C4 [pos="0.8,-2.25!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="0,1.5!"]; // This is to complete the ring drawing

// Bonds in cyclohexane ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C1;

// Substituents

OH_group [label="HO", pos="-0.5,2.5!"];

Morpholino_group [label="N", pos="1.3,-3.5!"];

HCl_group [label=" . HCl", pos="3,-3.5!"];

// Bonds to substituents

C1 -- OH_group [len=1.5];

C4 -- Morpholino_group [len=1.5];

// Morpholine ring

N_morpholino [pos="1.3,-3.5!"];

C7 [pos="2.3,-4.5!"];

C8 [pos="1.8,-5.5!"];

O_morpholino [label="O", pos="0.3,-5!"];

C9 [pos="-0.2,-4!"];

C10 [pos="1.3,-3.5!"]; // to complete the ring drawing

// Bonds in morpholine ring

N_morpholino -- C7;

C7 -- C8;

C8 -- O_morpholino;

O_morpholino -- C9;

C9 -- N_morpholino;

// Node labels

subgraph {

rank = same;

node [shape=none, fontcolor="#202124"];

C1_label [label="C"];

C2_label [label="C"];

C3_label [label="C"];

C4_label [label="C"];

C5_label [label="C"];

}

}

Figure 2. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 4-hydroxycyclohexanone (1 equivalent) and morpholine (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for reductive amination.

-

Reaction Execution: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified trans-4-Morpholinocyclohexanol free base is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride (e.g., 2M in diethyl ether) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in many biologically active compounds. The morpholine ring is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility[2].

Relevance of the Morpholine Moiety

The morpholine heterocycle is considered a "privileged" scaffold in medicinal chemistry. It can act as a hydrogen bond acceptor and its incorporation into a molecule can improve pharmacokinetic properties. For instance, the morpholine ring is a key component of the antibiotic Linezolid and the anticancer agent Gefitinib[2].

Potential as a Synthetic Building Block

This compound can serve as a valuable building block in the synthesis of more complex molecules. The hydroxyl group can be further functionalized, for example, through esterification or etherification, to explore structure-activity relationships in a drug discovery program. The trans-stereochemistry provides a rigid and well-defined orientation of the substituents, which can be advantageous for designing molecules with specific binding interactions with biological targets. For instance, the related compound, trans-4-aminocyclohexanol, is a key intermediate in the synthesis of the mucolytic drug Ambroxol[3].

Potential Pharmacological Activities

Derivatives of morpholinocyclohexanol could be investigated for a range of pharmacological activities, including but not limited to:

-

Anticonvulsant Activity: Similar acetamide derivatives of hydroxycyclohexylamines have shown anticonvulsant properties[4].

-

Opioid Receptor Modulation: The cyclohexanol scaffold is present in some opioid receptor agonists[5].

-

General CNS Activity: The lipophilicity and hydrogen bonding potential of this molecule suggest it may cross the blood-brain barrier, making it a candidate for targeting central nervous system disorders.

Safety, Handling, and Storage

Hazard Identification

Based on data for structurally similar compounds like trans-4-aminocyclohexanol hydrochloride and other morpholine derivatives, this compound should be handled with care[6]. It is likely to be classified as:

-

Skin Irritant: May cause skin irritation upon contact.

-

Eye Irritant: May cause serious eye irritation.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Exposure Prevention: Avoid inhalation of dust and direct contact with skin and eyes.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active molecules. Its well-defined stereochemistry and the presence of the pharmacologically relevant morpholine moiety make it an attractive starting point for medicinal chemistry campaigns. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation of its core attributes, a probable synthetic route, and potential applications based on the established roles of its constituent chemical features in drug discovery. Further research into the specific properties and biological activities of this compound and its derivatives is warranted.

References

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.

-

PubChem. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. Retrieved from [Link]

- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

- Pękala, E., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. Bioorganic & Medicinal Chemistry, 19(22), 6927-6934.

-

NIST. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 1-methyl-4-(1-methylethenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxycyclohexanol (cis,trans). Retrieved from [Link]

- Ida, Y., et al. (2012). Synthesis of quinolinomorphinan-4-ol Derivatives as δ Opioid Receptor Agonists. Bioorganic & Medicinal Chemistry, 20(2), 949-961.

Sources

- 1. This compound [1588441-09-1] | King-Pharm [king-pharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-Aminocyclohexanol 97 50910-54-8 [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of trans-4-Morpholinocyclohexanol Hydrochloride

This guide provides an in-depth analysis of the expected spectral characteristics of trans-4-Morpholinocyclohexanol hydrochloride. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide based on established principles of spectroscopy and extensive data from analogous chemical structures. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern analytical techniques.

Introduction: Structure and Significance

This compound is a bifunctional organic molecule incorporating a cyclohexanol ring and a morpholine moiety, presented as its hydrochloride salt. The "trans" stereochemistry indicates that the morpholino and hydroxyl substituents on the cyclohexane ring are on opposite sides of the ring's plane. This specific arrangement has significant implications for the molecule's conformational behavior and its spectral output. Understanding the precise spectral signatures is paramount for its identification, purity assessment, and quality control in research and development settings.

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electrospray ionization (ESI) would be a suitable method due to the presence of the amine hydrochloride, which can be readily protonated.

Expected Fragmentation Pattern

The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the free base (C₁₀H₁₉NO₂). The fragmentation of morpholine-containing compounds is well-documented.[1][2][3] A primary fragmentation pathway for N-substituted morpholines involves the cleavage of the bonds alpha to the nitrogen atom. For the title compound, this would lead to characteristic fragment ions.

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

-

Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to elucidate the fragmentation pattern.

Predicted Mass Spectral Data:

| m/z (Predicted) | Assignment |

| 202.16 | [M+H]⁺ (Protonated free base) |

| 184.15 | [M+H - H₂O]⁺ |

| 100.08 | [C₆H₁₂O]⁺ (Cyclohexanol fragment) |

| 88.07 | [C₄H₁₀NO]⁺ (Protonated morpholine) |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H, N-H, C-O, and C-N bonds.[4][5][6][7][8][9]

Expected IR Absorption Bands

The spectrum will be dominated by a broad O-H stretching band from the alcohol, which may overlap with the N-H stretching from the protonated amine. The C-O stretching of the alcohol and the C-N and C-O-C stretches of the morpholine ring will also be prominent.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze as a mull (e.g., Nujol).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-2800 | N-H⁺ stretch (broad) | Ammonium salt |

| 2950-2850 | C-H stretch | Cyclohexane and Morpholine |

| 1600-1500 | N-H⁺ bend | Ammonium salt |

| 1260-1000 | C-N stretch | Amine |

| 1150-1050 | C-O stretch | Secondary Alcohol |

| 1120-1085 | C-O-C stretch | Ether (Morpholine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the cyclohexane and morpholine rings.[10][11][12][13][14][15][16][17] The proton on the carbon bearing the hydroxyl group (H-4' of the cyclohexyl ring) is expected to be a multiplet in the downfield region due to the deshielding effect of the oxygen atom. The trans stereochemistry will influence the coupling constants of the cyclohexane protons. The morpholine protons will appear as two sets of multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms. The protonation of the nitrogen will cause a downfield shift of the adjacent protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |

| ~3.6-3.8 | m | H-4' (CH-OH) |

| ~3.7-3.9 | m | Morpholine H (CH₂-O) |

| ~2.5-3.0 | m | Morpholine H (CH₂-N⁺) |

| ~2.2-2.5 | m | H-1' (CH-N⁺) |

| ~1.2-2.1 | m | Cyclohexane H (axial and equatorial) |

| Variable | br s | OH, N⁺-H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.[10][11][12][18][19][20][21][22] The carbon attached to the hydroxyl group (C-4') and the carbon attached to the nitrogen (C-1') will be the most downfield of the cyclohexane signals. The morpholine carbons will also show two distinct signals for the carbons adjacent to oxygen and nitrogen.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~70-75 | C-4' (CH-OH) |

| ~65-70 | Morpholine C (CH₂-O) |

| ~55-60 | C-1' (CH-N⁺) |

| ~45-50 | Morpholine C (CH₂-N⁺) |

| ~25-35 | C-2', C-3', C-5', C-6' |

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Advanced 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Caption: Structure with predicted ¹H NMR chemical shift regions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound based on the analysis of its constituent functional groups and data from structurally related molecules. The predicted NMR, IR, and MS data serve as a robust framework for the structural verification and characterization of this compound. Experimental verification of these predictions will provide the definitive spectral signature for this molecule.

References

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

-

Sci-Hub. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

-

IRIS Unibas. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

PubMed. (n.d.). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of V and VI in the presence of cyclohexanol, showing.... Retrieved from [Link]

-

PubMed Central. (n.d.). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). N-methylmorpholine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

SpectraBase. (n.d.). 4-Tert-butylcyclohexanol (cis/trans) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes | Request PDF. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Retrieved from [Link]

-

MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

-